Methyl 4-amino-2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate
Overview
Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amino group can participate in acid-base reactions, and the carboxylate ester group can undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carboxylate ester group could make this compound more soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 4-amino-2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate and related compounds have been synthesized using chiral heterocyclic amino acids, including L-proline, as scaffolds. The synthesis process involves converting the carboxylic acid group of the amino acid to a β-keto ester, followed by a reaction with selenourea. These compounds' structures were confirmed using various spectroscopic methods, including NMR and HRMS (Malinauskienė et al., 2018).
Potential Antimicrobial and Antituberculosis Activity
- Thiazole-aminopiperidine hybrid analogues, including compounds similar to this compound, have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis GyrB. These compounds demonstrated significant in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with notable antituberculosis activity and low cytotoxicity (Jeankumar et al., 2013).
Biological Properties and Applications
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a related compound, has been synthesized and shown to possess good antibacterial and antifungal properties. The synthesis process involved a reaction with piperidine and subsequent steps leading to the production of various derivatives. The biological properties of these compounds were explored, indicating potential applications in antimicrobial therapies (Shafi et al., 2021).
Future Directions
Properties
IUPAC Name |
methyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-15-9(14)7-8(11)12-10(16-7)13-5-3-2-4-6-13/h2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIKCKURGHDKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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